1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea
Description
This urea derivative features a 2,3-dimethoxyphenyl group linked via a urea bridge to a 3-hydroxypropyl chain substituted with a 2,5-dimethylfuran-3-yl moiety.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-18(22)20-14-6-5-7-16(23-3)17(14)24-4/h5-7,10,15,21H,8-9H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHQWPFJHIMBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=C(C(=CC=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea typically involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups and furan ring can be oxidized under specific conditions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of methoxy groups and a furan ring can influence its binding affinity and selectivity, leading to specific biological effects. The compound’s mechanism of action may involve pathways related to oxidative stress, signal transduction, or gene expression.
Comparison with Similar Compounds
Substituent-Driven Activity: Methoxyphenyl Derivatives
The 2,3-dimethoxyphenyl group is a critical pharmacophore in antimalarial chalcones (e.g., (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one), which inhibit the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction. Key comparisons include:
Analysis :
- The chalcone’s 2,3-dimethoxyphenyl group contributes to ~31.58% inhibition, while the amino group enhances activity via electrostatic interactions.
- The dimethylfuran-hydroxypropyl chain in the urea derivative may improve solubility compared to purely aromatic chalcones but could reduce membrane permeability due to increased polarity.
Hydroxypropyl-Furan Moieties in Bioactive Molecules
Compounds bearing furan and hydroxyalkyl groups, such as furan-based inhibitors of cytochrome P450 enzymes, often exhibit metabolic stability. For example:
- Furan-flavonoid hybrids show enhanced anti-inflammatory activity due to furan’s electron-rich π-system, which facilitates binding to hydrophobic enzyme pockets.
- Hydroxypropyl-linked ureas (e.g., sorafenib analogs) leverage the urea group for kinase inhibition via ATP-binding site interactions.
The 3-hydroxypropyl spacer could also enable flexible docking into enzyme active sites.
Urea vs. Carbamate/Amide Analogs
Urea derivatives generally exhibit stronger hydrogen-bonding capacity than carbamates or amides due to the presence of two NH groups. For instance:
- Carbamate-based antifungals (e.g., caspofungin) rely on esterase-mediated activation, whereas ureas bypass metabolic activation, offering faster target engagement.
- Amide-linked kinase inhibitors (e.g., imatinib) prioritize planar aromatic systems, while the urea derivative’s non-planar structure might favor allosteric modulation.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a urea linkage, a dimethoxyphenyl group, and a furan derivative, which are critical for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes the antimicrobial effects against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Low Inhibition | |
| Klebsiella pneumoniae | No Activity |
The compound demonstrated moderate inhibition against Staphylococcus aureus, suggesting potential applications in treating infections caused by Gram-positive bacteria. However, it showed limited efficacy against Gram-negative bacteria like E. coli and Klebsiella pneumoniae.
Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines. A study reported that treatment with this compound reduced levels of TNF-α and IL-6 in vitro, which are key mediators in inflammatory processes.
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. Notably:
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : The compound exhibited significant cytotoxicity at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM across different cell lines.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial activity of various synthesized urea derivatives highlighted that this compound was among the most effective against Staphylococcus aureus, with an inhibition zone diameter of 15 mm compared to controls. -
Anticancer Mechanism :
In a comparative study involving multiple compounds with similar structures, this urea derivative was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways.
Q & A
Q. Optimization Tips :
- Adjust reaction temperatures (e.g., 50–80°C for urea formation) and catalysts (e.g., DMAP for acylation).
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis by-products .
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl), furan protons (δ 6.0–7.0 ppm), and urea NH signals (δ 5.5–6.5 ppm, broad).
- ¹³C NMR : Confirm carbonyl (C=O) at ~155–160 ppm and methoxy groups at ~55–60 ppm .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ ions; exact mass matching for molecular formula validation (e.g., C₂₀H₂₅N₂O₅).
- IR Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ and hydroxyl (OH) at ~3200–3400 cm⁻¹ .
Basic: How should researchers design experiments to assess biological activity (e.g., enzyme inhibition)?
Answer:
- In Vitro Assays :
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
- Replicates : Use triplicate measurements and statistical analysis (ANOVA, p < 0.05) to validate results .
Advanced: How can contradictory data on biological activity be resolved methodologically?
Answer:
- Variable Isolation : Use split-plot experimental designs to isolate factors (e.g., cell line variability, assay conditions) .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 1–50 μM) to identify subtle efficacy thresholds.
- Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) for binding affinity (KD) alongside enzymatic activity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) to identify outliers .
Advanced: What computational methods aid in predicting the compound’s environmental fate and metabolic pathways?
Answer:
- QSPR Models : Predict logP (octanol-water partition coefficient) and soil adsorption coefficients (Koc) using software like EPI Suite .
- Metabolism Prediction : Use in silico tools (e.g., SwissADME) to identify Phase I/II metabolic sites (e.g., hydroxylation of furan or demethylation of methoxy groups) .
- Degradation Pathways : Simulate hydrolysis (pH 5–9 buffers) and photolysis (UV-Vis irradiation) under controlled lab conditions, followed by LC-MS analysis of breakdown products .
Advanced: How can researchers investigate the compound’s mechanism of action at the molecular level?
Answer:
- Target Identification :
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify differentially expressed genes/proteins post-treatment .
Advanced: What strategies ensure reproducibility in cross-disciplinary studies (e.g., environmental vs. pharmacological research)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
